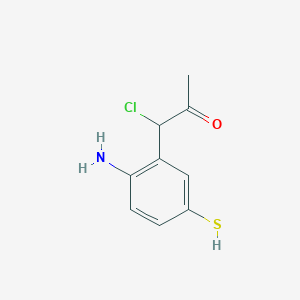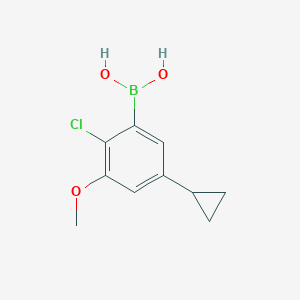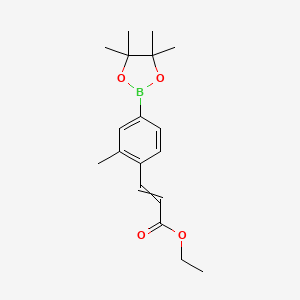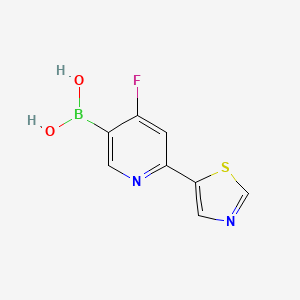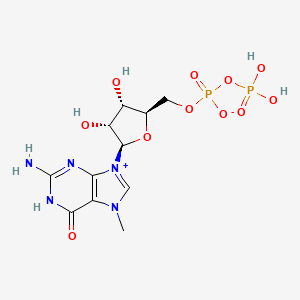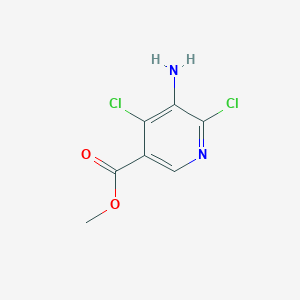
Methyl 5-amino-4,6-dichloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-4,6-dichloronicotinate is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is a derivative of nicotinic acid and features both amino and dichloro substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-amino-4,6-dichloronicotinate can be synthesized through several methods. One common approach involves the reaction of methyl 4,6-dichloronicotinate with ammonia or an amine under suitable conditions . The reaction typically takes place in a solvent such as tetrahydrofuran (THF) or methanol, and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity . The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-amino-4,6-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives, and reduction to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Methyl 5-amino-4,6-dichloronicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-amino-4,6-dichloronicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4,6-dichloronicotinate: Lacks the amino group, making it less versatile in certain chemical reactions.
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
Its specific structure also imparts distinct biological activities that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C7H6Cl2N2O2 |
|---|---|
Poids moléculaire |
221.04 g/mol |
Nom IUPAC |
methyl 5-amino-4,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-11-6(9)5(10)4(3)8/h2H,10H2,1H3 |
Clé InChI |
QHTQQYIQCPNESZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(C(=C1Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



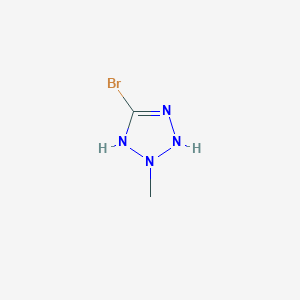
![(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073926.png)

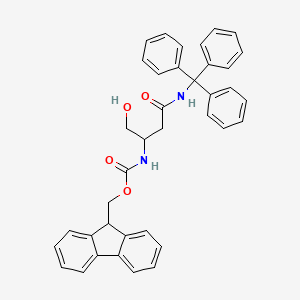
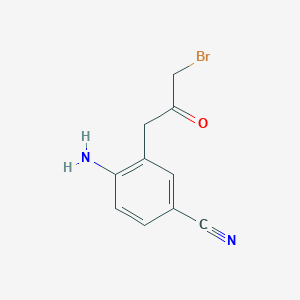
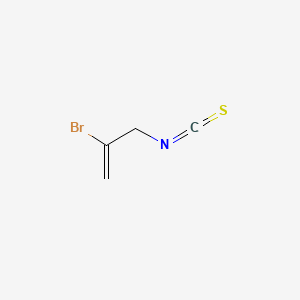
![6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14073936.png)
![Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)-](/img/structure/B14073944.png)
